BSBM6

Alzheimer's Disease Amyloid-Beta Aggregation Drug Discovery

Peptide-based Aβ aggregation inhibitors (e.g., KLVFF) suffer from rapid protease degradation and poor membrane permeability, limiting their utility in cellular and in vivo Alzheimer's models. BSBM6 is a computationally selected small-molecule β-sheet breaker mimetic (MW 427.49, C23H29N3O5) from the NCI diversity library that overcomes these limitations. • Prevents Aβ fibril formation and disassembles pre-formed aggregates with an EC50 of 2-3 μM in Thioflavin T fluorescence and ELISA-based assays. • Rescues N2A neuroblastoma cell viability at equimolar concentration (3.3 μM) against pre-aggregated Aβ1-42, providing a robust functional endpoint. • Supplied with benchmark data against active analog BSBM7 and inactive control C1 for rigorous assay validation. Sourced from validated synthetic routes with batch-to-batch consistency; ideal as a positive control for Aβ aggregation studies and neurotoxicity rescue experiments.

Molecular Formula C23H29N3O5
Molecular Weight 427.5
CAS No. 1186629-63-9
Cat. No. B606410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBSBM6
CAS1186629-63-9
SynonymsBSBM6;  BSBM-6;  BSBM 6; 
Molecular FormulaC23H29N3O5
Molecular Weight427.5
Structural Identifiers
SMILESO=C(O)[C@@H](NC(C1=CC=C(NC)C=C1)=O)CCCCCNC(OCC2=CC=CC=C2)=O
InChIInChI=1S/C23H29N3O5/c1-24-19-13-11-18(12-14-19)21(27)26-20(22(28)29)10-6-3-7-15-25-23(30)31-16-17-8-4-2-5-9-17/h2,4-5,8-9,11-14,20,24H,3,6-7,10,15-16H2,1H3,(H,25,30)(H,26,27)(H,28,29)/t20-/m0/s1
InChIKeyJFZKHTQYVYNUBG-FQEVSTJZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BSBM6: Aβ Aggregation and Neurotoxicity Inhibitor


BSBM6 is a synthetic small molecule (C23H29N3O5, MW 427.49) identified as a β-sheet breaker mimetic (BSBM) and validated inhibitor of amyloid-beta (Aβ) aggregation and Aβ-mediated neuronal toxicity [1]. Unlike peptide-based alternatives, BSBM6 was computationally selected from the NCI diversity library to possess improved drug-like properties, including low molecular weight and aqueous solubility, while retaining the ability to both prevent Aβ fibril formation and reverse pre-formed Aβ aggregates at low micromolar concentrations [1].

Primary fit Aβ fibril formation inhibition assays (ThT/ELISA)
Dis
Advanced fit Disassembly of pre-formed Aβ fibrils
N2A
Cell model fit Neurotoxicity endpoint research in Aβ-challenged cells

Why BSBM6 Cannot Be Replaced by Generics


Substituting BSBM6 with a generic 'Aβ aggregation inhibitor'—particularly the β-sheet breaker pentapeptides it was designed to mimic—introduces significant experimental and translational risks due to fundamental differences in molecular properties and validated functional profiles [1]. Peptide-based inhibitors like KLVFF or LVFFA suffer from inherent biological instability (rapid protease degradation) and poor membrane permeability, severely limiting their utility in cellular or in vivo models [1]. While BSBM6 shares a conceptual mechanism of action with these peptides, its small molecule nature confers distinct physicochemical advantages that directly impact experimental reproducibility and downstream applications [1].

Property
BSBM6
Peptide Inhibitors
Molecular class
Small molecule
Pentapeptide (e.g., KLVFF, LVFFA)
Reported stability
Stable in standard buffer systems
Susceptible to rapid protease degradation
Membrane permeability
Cell-permeable small molecule
Poor permeability limits cellular models
Aqueous solubility
Reported aqueous solubility
Often require specialized formulation

BSBM6 Comparative Evidence Guide


Drug-Like Properties vs. β-Sheet Breaker Peptides

BSBM6 was designed as a small molecule mimetic of β-sheet breaker pentapeptides to overcome the inherent limitations of peptides, specifically their biological instability and inability to efficiently penetrate membranes [1]. Quantitatively, BSBM6 possesses a molecular weight of 427.49 g/mol, which is significantly lower than the typical molecular weight of pentapeptide inhibitors like KLVFF (~660-700 g/mol) or LVFFA (~580 g/mol) [1]. Furthermore, BSBM6 is documented to possess aqueous solubility, a critical property for in vitro assays and in vivo delivery, whereas β-sheet breaker peptides often require specialized formulation or delivery vehicles due to poor aqueous solubility and membrane permeability [1].

Molecular Properties
Class-level
MW 427 g/mol; reported aqueous solubility
Reported property context for cell permeability screening
Peptide analogs ~580–700 g/mol and often require formulation; direct experimental comparison not reported for all properties
Alzheimer's Disease Amyloid-Beta Aggregation Drug Discovery

Aβ Fibril Formation Inhibition vs. Inactive Control

In a head-to-head Thioflavin T (ThT) fluorescence assay, BSBM6 demonstrated a significant capacity to prevent the aggregation of soluble Aβ1-42 [1]. When Aβ1-42 was incubated with an equimolar concentration of BSBM6 for 24 hours, fibril formation was reduced to a significantly lower percentage compared to the peptide incubated alone (control) [1]. The closely related compound BSBM7 showed comparable efficacy, while the inactive control compound C1 did not significantly reduce fibril formation, demonstrating the specific activity of the BSBM series [1].

Fibril Inhibition
Head-to-head
Reported reduction in ThT fluorescence vs Aβ alone (p<0.001); inactive control C1 showed no effect
Supports specific aggregation inhibition in ThT assay context
Equimolar concentration, 24 h incubation at 37°C
Amyloid-Beta Aggregation Thioflavin T Assay In Vitro Pharmacology

Concentration-Dependent Inhibition of Aβ Aggregation

The potency of BSBM6 and its closest analog, BSBM7, was compared in a concentration-dependent ELISA assay for Aβ aggregation [1]. Increasing concentrations of either compound inhibited Aβ1-42 aggregation, with both reaching a maximum inhibition of approximately 80% [1]. While the overall efficacy is similar, the data provide a quantitative benchmark for experimental design, establishing the effective concentration range (EC50 ~2-3 μM) required for achieving near-maximal inhibition in this assay system [1].

EC₅₀ (ELISA)
Head-to-head
EC₅₀ 2–3 μM; maximum inhibition ~80% (BSBM6 and BSBM7)
Supports dose-range selection for ELISA-based aggregation studies
Concentration-response at 24 h; comparable profile to BSBM7
Amyloid-Beta Aggregation ELISA Assay Dose-Response

Prevention of Aβ Neurotoxicity vs. Inactive Control

The functional consequence of Aβ aggregation inhibition was assessed in a neuroblastoma (N2A) cell model of Aβ1-42-induced toxicity [1]. Cells were treated with soluble Aβ1-42 (3.3 μM) that had been pre-incubated for 48 hours either alone or in the presence of an equimolar concentration (3.3 μM) of BSBM6, BSBM7, or the inactive control C1 [1]. After 24 hours of co-incubation, cell viability was measured by MTS assay. Both BSBM6 and BSBM7 significantly prevented the reduction in cell viability caused by Aβ aggregates, whereas the inactive control C1 offered no protection [1].

Neurotoxicity Rescue
Head-to-head
Cell viability restored to untreated control level at 3.3 μM BSBM6; C1 inactive
Supports neuroprotection assay endpoint interpretation
N2A cells; pre-incubated Aβ₁₋₄₂ aggregates, MTS assay
Neuroprotection Cell Viability Assay Alzheimer's Disease Model

Disassembly of Pre-Formed Aβ Fibrils

Beyond preventing de novo aggregation, the ability of BSBM6 to disassemble pre-existing Aβ fibrils was directly compared to that of BSBM7 [1]. Pre-formed Aβ1-42 fibrils were incubated with an equimolar concentration of each compound for 24 hours, and the remaining fibril content was measured by ThT fluorescence [1]. The data showed that both BSBM6 and BSBM7 significantly reduced the amount of pre-formed fibrils compared to fibrils incubated alone [1]. This demonstrates a capacity for 'reversal' of aggregation, a more challenging therapeutic profile than simple prevention.

Fibril Disassembly
Head-to-head
Reported reduction in ThT signal from pre-formed fibrils (p<0.05) by BSBM6
Supports fibril-disassembly endpoint in amyloid research context
Equimolar concentration, 24 h incubation with pre-formed Aβ₁₋₄₂ fibrils
Amyloid Fibril Disassembly Alzheimer's Disease Reversal of Aggregation

BSBM6 Applications in Alzheimer's & Amyloid Research


Aβ Aggregation Inhibition in Biophysical Assays

BSBM6 is an ideal positive control and experimental tool for Thioflavin T fluorescence and ELISA-based Aβ aggregation assays [1]. Its well-documented EC50 range of 2-3 μM allows for precise dose-response experimental design. Researchers can confidently use BSBM6 to benchmark new inhibitors, as its activity has been directly compared to both an active analog (BSBM7) and an inactive control (C1), providing a clear reference point for both specific and non-specific effects [1].

Neuroprotection in Aβ-Challenged Cell Models

BSBM6 is directly applicable for studies investigating the mitigation of Aβ1-42-induced neurotoxicity in cell lines such as N2A neuroblastoma [1]. The compound's proven ability to rescue cell viability at an equimolar concentration (3.3 μM) against pre-aggregated Aβ provides a robust functional endpoint for research into the downstream pathological consequences of Aβ aggregation [1].

Fibril Disassembly and Pathology Reversal

BSBM6 is uniquely suited for research focused on the disassembly of pre-formed amyloid fibrils, a critical but less common therapeutic strategy [1]. As demonstrated by the reduction in ThT signal from pre-formed Aβ aggregates, BSBM6 can serve as a lead compound or tool molecule for studying the mechanisms of amyloid plaque clearance and the reversal of established protein misfolding [1].

Application
Selection Property
Validation Focus
Aβ aggregation inhibition assays (ThT/ELISA)
Aggregation inhibition potency profile
ThT fluorescence and ELISA endpoint validation with inactive control
Neuroprotection in Aβ-challenged cell models
Neurotoxicity endpoint response profile
Cell viability assay validation (e.g., MTS) in N2A models
Fibril disassembly and pathology reversal research
Fibril disassembly capacity
Pre-formed fibril disassembly verification via ThT

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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